Cas no 55346-92-4 (2,4-dichloro-3-fluoro-1,5-dinitrobenzene)
2,4-dichloro-3-fluoro-1,5-dinitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 2,4-Dichloro-3-fluoro-1,5-dinitrobenzene
- 2,4-dichloro-3-fluoro-1,5-dinitrobenzene
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2,4-dichloro-3-fluoro-1,5-dinitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D580265-10mg |
2,4-Dichloro-3-fluoro-1,5-dinitrobenzene |
55346-92-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D580265-50mg |
2,4-Dichloro-3-fluoro-1,5-dinitrobenzene |
55346-92-4 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | D580265-100mg |
2,4-Dichloro-3-fluoro-1,5-dinitrobenzene |
55346-92-4 | 100mg |
$ 230.00 | 2022-06-05 | ||
| Enamine | EN300-178482-0.05g |
2,4-dichloro-3-fluoro-1,5-dinitrobenzene |
55346-92-4 | 95% | 0.05g |
$101.0 | 2023-09-19 | |
| Enamine | EN300-178482-0.1g |
2,4-dichloro-3-fluoro-1,5-dinitrobenzene |
55346-92-4 | 95% | 0.1g |
$152.0 | 2023-09-19 | |
| Enamine | EN300-178482-0.25g |
2,4-dichloro-3-fluoro-1,5-dinitrobenzene |
55346-92-4 | 95% | 0.25g |
$216.0 | 2023-09-19 | |
| Enamine | EN300-178482-0.5g |
2,4-dichloro-3-fluoro-1,5-dinitrobenzene |
55346-92-4 | 95% | 0.5g |
$407.0 | 2023-09-19 | |
| Enamine | EN300-178482-1.0g |
2,4-dichloro-3-fluoro-1,5-dinitrobenzene |
55346-92-4 | 95% | 1g |
$528.0 | 2023-06-08 | |
| Enamine | EN300-178482-2.5g |
2,4-dichloro-3-fluoro-1,5-dinitrobenzene |
55346-92-4 | 95% | 2.5g |
$1034.0 | 2023-09-19 | |
| Enamine | EN300-178482-5.0g |
2,4-dichloro-3-fluoro-1,5-dinitrobenzene |
55346-92-4 | 95% | 5g |
$1530.0 | 2023-06-08 |
2,4-dichloro-3-fluoro-1,5-dinitrobenzene Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2,4-dichloro-3-fluoro-1,5-dinitrobenzene
Professional Introduction to 2,4-dichloro-3-fluoro-1,5-dinitrobenzene (CAS No. 55346-92-4)
2,4-dichloro-3-fluoro-1,5-dinitrobenzene, with the chemical identifier CAS No. 55346-92-4, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and materials science. This compound belongs to the class of halogenated nitroaromatics, a group of molecules known for their versatile reactivity and utility in synthetic transformations. The unique structural arrangement of chlorine and fluorine substituents along with multiple nitro groups imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various pharmacologically active agents and advanced materials.
The nomenclature of this compound follows the IUPAC (International Union of Pure and Applied Chemistry) rules, precisely describing its atomic composition and spatial orientation. The prefix "di" indicates the presence of two chlorine atoms at the 2nd and 4th positions relative to a benzene ring, while "fluoro" specifies a single fluorine atom at the 3rd position. The term "dinitro" highlights the substitution of two nitrogen atoms in the form of nitro groups at the 1st and 5th positions. This precise naming reflects the compound's molecular architecture and aids chemists in its unambiguous identification and synthesis.
In recent years, 2,4-dichloro-3-fluoro-1,5-dinitrobenzene has been explored as a key building block in the development of novel therapeutic agents. Its electron-withdrawing nature due to the nitro groups enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions that are pivotal in drug discovery. Researchers have leveraged this compound to synthesize derivatives with enhanced binding affinity to biological targets, including enzymes and receptors implicated in diseases such as cancer and inflammatory disorders. The halogen atoms further contribute to its reactivity, enabling cross-coupling reactions that are essential for constructing complex molecular frameworks.
One of the most compelling applications of CAS No. 55346-92-4 lies in its role as a precursor for agrochemicals. The combination of halogenated aromatic rings with nitro substituents often results in compounds with potent herbicidal and pesticidal properties. Recent studies have demonstrated that derivatives of this molecule exhibit selective toxicity against certain weed species while maintaining low toxicity to crops. This specificity is attributed to the precise interaction between the substituents and biological targets in plant enzymes, underscoring the importance of structural optimization in developing environmentally sustainable agricultural solutions.
The synthesis of 2,4-dichloro-3-fluoro-1,5-dinitrobenzene typically involves multi-step processes that require careful control over reaction conditions to achieve high yields and purity. Common methodologies include nitration followed by halogenation or vice versa, often employing catalysts such as sulfuric acid or Lewis acids to facilitate these transformations. Advances in green chemistry have also led to the exploration of alternative solvents and milder conditions, reducing environmental impact while maintaining efficiency. These innovations are crucial for scaling up production while adhering to regulatory standards governing chemical manufacturing.
From a materials science perspective, this compound has been investigated for its potential applications in organic electronics. Nitroaromatics are known for their high thermal stability and electron transport capabilities, making them suitable candidates for use in semiconductors and light-emitting diodes (LEDs). Researchers have incorporated derivatives of CAS No. 55346-92-4 into π-conjugated systems to enhance charge mobility and device performance. The presence of both chlorine and fluorine atoms allows for further functionalization via metal-catalyzed cross-coupling reactions, enabling fine-tuning of electronic properties for specific applications.
The pharmaceutical industry has also shown interest in exploring novel scaffolds derived from 2,4-dichloro-3-fluoro-1,5-dinitrobenzene for treating neurological disorders. The structural motifs present in this molecule can be modified to interact with neurotransmitter receptors or enzymes involved in conditions like Alzheimer's disease or Parkinson's disease. Preclinical studies have indicated that certain analogs exhibit promising effects on reducing oxidative stress and mitigating neurodegeneration without significant side effects at therapeutic doses. Such findings highlight the potential of this compound as a lead candidate for further medicinal chemistry investigations.
In conclusion,2,4-dichloro-3-fluoro-1,5-dinitrobenzene (CAS No. 55346-92-4) represents a multifaceted compound with broad utility across multiple scientific domains. Its unique structural features make it an invaluable intermediate in drug discovery, agrochemical development, and advanced materials engineering. As research continues to uncover new synthetic pathways and applications,this molecule is poised to play an increasingly significant role in addressing global challenges related to health care sustainability,technological innovation,and environmental stewardship.
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